molecular formula C18H14N4O5S B4578270 methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4578270
M. Wt: 398.4 g/mol
InChI Key: XDAUAEOOSCHTSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves complex organic reactions that yield various pyrimidine derivatives. These synthetic approaches often employ cyclocondensation reactions, as seen in the preparation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers, utilizing the Atwal-Biginelli cyclocondensation reaction (Nishimura et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within the pyrimidine family, including our compound of interest, is often elucidated using crystallographic techniques. For example, the crystal and molecular structures of dihydropyrimidinethiones have been determined, providing insights into the conformation of the central heterocyclic ring and the orientation of substituents, which are crucial for understanding the reactivity and properties of these molecules (Mohan et al., 2003).

Scientific Research Applications

Medicinal Chemistry Applications

Pyrimidine derivatives, including compounds structurally related to the one mentioned, have been widely explored for their therapeutic potential. For instance, dihydropyrimidines have shown a range of biological activities and are known for their antihypertensive and coronary vessel dilation properties. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showcasing their potential in the development of cardiovascular drugs (Abernathy, 1978). Additionally, pyrimidine derivatives have been studied for their antimitotic activity, indicating their potential in cancer therapy. The oxime of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds have shown antitumor activity in mice, highlighting the importance of pyrimidine derivatives in antitumor research (Temple et al., 1992).

Synthetic Chemistry Applications

In synthetic chemistry, compounds like "methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate" serve as key intermediates or building blocks for the construction of complex molecules. For example, the synthesis and reactions of Biginelli-compounds, which are 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, have been extensively studied. These compounds facilitate the preparation of various heterocyclic structures, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, demonstrating the versatility of pyrimidine derivatives in the synthesis of novel organic compounds (Kappe & Roschger, 1989).

Antimicrobial Applications

The structural motif of pyrimidine has also been exploited for antimicrobial applications. Synthesis and evaluation of new pyrimidines and condensed pyrimidines have led to compounds with significant antimicrobial activity. For instance, the reaction of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with various reagents yielded derivatives showing promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).

properties

IUPAC Name

methyl 1-cyclopropyl-7-(3-nitrophenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-27-17(24)12-8-13(9-3-2-4-11(7-9)22(25)26)19-15-14(12)16(23)20-18(28)21(15)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,20,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAUAEOOSCHTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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